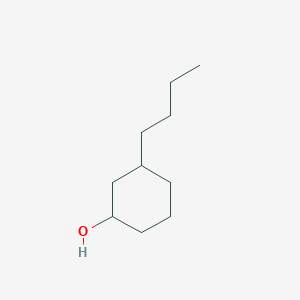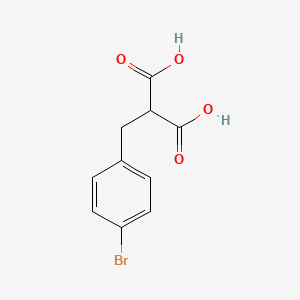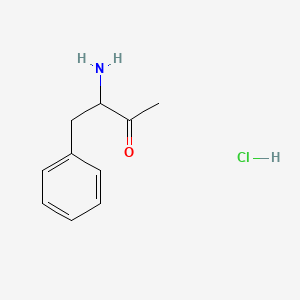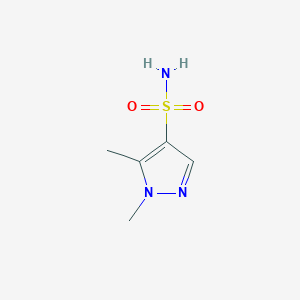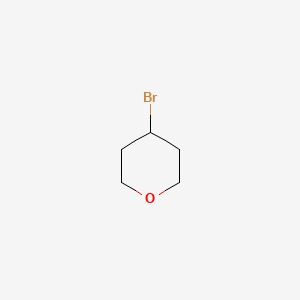
1,4-Bis(2-propynyloxy)benzene
Vue d'ensemble
Description
“1,4-Bis(2-propynyloxy)benzene” is a chemical compound with the molecular formula C12H10O2 . It is a solid substance at 20°C and is sensitive to heat . It is used in research and development . It is also a useful reactant used for the preparation of nano-CeO2 particles that are capped with galactose functionalized pillar .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(2-propynyloxy)benzene” consists of a linear tricyclic aromatic ether ring system, an internal 1,4-disubstituted benzene ring, and two propynyloxy substituents . The exact mass of the molecule is 186.068079557 g/mol .
Physical And Chemical Properties Analysis
“1,4-Bis(2-propynyloxy)benzene” is a solid at 20°C . It has a molecular weight of 186.21 g/mol . The compound has a melting point of 48.0 to 52.0°C and a boiling point of 202°C at 28 mmHg .
Applications De Recherche Scientifique
Synthesis of Precise Polyisoxazoles
This compound is used in the one-pot synthesis of precise polyisoxazoles through click polymerization. This process involves a copper (I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a key step in creating polymers with specific properties .
Covalent Organic Frameworks (COFs)
1,4-Bis(2-propynyloxy)benzene: serves as a molecular building block in the construction of COFs. These frameworks are extended crystalline structures connected by covalent bonds, showcasing the precision and versatility of covalent chemistry .
Epoxy Resin Toughening
In the field of materials science, this compound contributes to the toughening of epoxy resins. The process involves in situ azide–alkyne polymerization, which enhances the mechanical performance and thermal properties of the resins .
Mécanisme D'action
Target of Action
It is known that many benzene derivatives interact with various proteins and enzymes within the body, altering their function and leading to various physiological effects .
Mode of Action
The mode of action of 1,4-Bis(2-propynyloxy)benzene is likely through electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical pathways, particularly those involving aromatic compounds .
Result of Action
It has been observed that similar compounds have shown antimicrobial, antitumor, anti hiv, dna scavenging inhibitors, anti proliferating, anti obesity and central nervous system activities .
Propriétés
IUPAC Name |
1,4-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQCPUUPWRQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-propynyloxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-bis(2-propynyloxy)benzene interact with glycidyl azide polymer (GAP) during the curing process?
A1: 1,4-Bis(2-propynyloxy)benzene acts as a curing agent by reacting with the azide groups present in the GAP polymer. While the exact mechanism is not detailed in the study, the research suggests that the reaction follows first-order kinetics and does not require a catalyst. The reaction likely involves a nucleophilic attack of the azide group on the terminal carbon of the propynyl group, leading to a ring-opening and subsequent polymerization. This curing process results in a cross-linked polymer network with enhanced mechanical properties.
Q2: What are the advantages of using 1,4-bis(2-propynyloxy)benzene as a curing agent compared to conventional isocyanate-based curatives?
A2: The research highlights several advantages of using 1,4-bis(2-propynyloxy)benzene over traditional isocyanate curatives like Desmodur N-100. These advantages include:
- No catalyst required: The curing reaction proceeds efficiently without the need for additional catalysts , simplifying the process and potentially reducing costs.
- Comparable mechanical properties: The study demonstrates that GAP cured with 1,4-bis(2-propynyloxy)benzene exhibits mechanical properties comparable to GAP cured with conventional isocyanate curatives .
Q3: How was 1,4-bis(2-propynyloxy)benzene characterized in the study?
A3: The researchers confirmed the structure and purity of 1,4-bis(2-propynyloxy)benzene using a combination of techniques:
- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the presence of characteristic functional groups and analyze the compound's structure .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) was employed to study the thermal properties of the compound, including its melting point and thermal stability .
- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to assess the compound's purity and confirm its molecular weight .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)

